Moxestrol - 34816-55-2

Moxestrol

Catalog Number: EVT-275181
CAS Number: 34816-55-2
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moxestrol is a 3-hydroxy steroid.
Synthesis Analysis

The synthesis of moxestrol involves several chemical reactions, primarily focusing on modifying existing steroid structures. A notable method includes the reaction of 11β-methoxy-16β-bromo-estradiol with sodium iodide to produce the desired radioiodinated product. This process typically requires careful control of temperature and reaction time. For example, heating at 105°C for 90 minutes is common, followed by purification using high-performance liquid chromatography (HPLC) to isolate the final product from impurities .

Synthesis Steps:

  1. Starting Material Preparation: The synthesis begins with 11β-methoxy-16β-bromo-estradiol.
  2. Reagent Addition: Sodium iodide is added to facilitate the halogen exchange.
  3. Heating: The mixture is heated at 105°C for a specified duration.
  4. Purification: Post-reaction, the product undergoes purification through HPLC to ensure high purity and yield.
Molecular Structure Analysis

Moxestrol's molecular formula is C21H26O3C_{21}H_{26}O_{3}, with a molar mass of approximately 326.436 g/mol. The molecular structure features a methoxy group at the C11β position and an ethynyl group at the C17α position, distinguishing it from other estrogens such as estradiol and ethinylestradiol. Its three-dimensional structure can be depicted using various molecular visualization tools, highlighting its steroid framework which is characteristic of estrogen compounds .

Key Structural Features:

  • Methoxy Group: Enhances receptor binding affinity.
  • Ethynyl Group: Increases oral bioavailability and metabolic stability.
Chemical Reactions Analysis

Moxestrol participates in various chemical reactions, particularly those involving estrogen receptor binding and metabolism. In vivo studies have shown that moxestrol can undergo hydroxylation by liver enzymes, leading to various metabolites that can be analyzed for pharmacokinetic studies. The compound's stability in biological systems allows it to exert prolonged effects compared to other estrogens .

Notable Reactions:

  • Hydroxylation: Metabolic conversion in the liver.
  • Binding Reactions: Interaction with estrogen receptors leading to transcriptional activation of estrogen-responsive genes.
Mechanism of Action

Moxestrol acts primarily as an agonist of estrogen receptors, particularly favoring the estrogen receptor alpha subtype over beta. Upon binding to these receptors, moxestrol induces conformational changes that activate gene transcription associated with estrogenic effects, such as cellular proliferation and differentiation in target tissues like breast and endometrial tissues.

Mechanistic Insights:

  • High Affinity Binding: Moxestrol exhibits a binding affinity (K_i) of approximately 0.50 nM for estrogen receptor alpha, significantly higher than its affinity for beta (K_i = 2.6 nM) .
  • Transcriptional Activation: Binding leads to activation of estrogen-responsive genes involved in reproductive health.
Physical and Chemical Properties Analysis

Moxestrol possesses specific physical and chemical properties that influence its pharmacological profile:

  • Bioavailability: Approximately 33% when administered orally.
  • Plasma Protein Binding: Minimal, allowing for free circulation in plasma.
  • Metabolism: Primarily occurs in the liver with an elimination half-life of about 8.2 hours.

These properties contribute to its effectiveness as a therapeutic agent and its utility in research settings .

Applications

Moxestrol has several applications within both clinical and research contexts:

  1. Clinical Use: Treatment of menopausal symptoms and menstrual disorders at varying dosages (50 to 150 μg per week).
  2. Research Applications: Utilized as a radioligand for studying estrogen receptor dynamics and metabolism in various biological systems .
  3. Pharmacological Studies: Investigated for its effects on lipoprotein synthesis and secretion, showcasing its role in metabolic pathways influenced by estrogens.
Historical Development & Theoretical Frameworks of Moxestrol

Emergence of Synthetic Estrogen Derivatives in 20th-Century Pharmacology

The development of synthetic estrogens in the early 20th century marked a paradigm shift in endocrine pharmacology, transitioning from crude organotherapeutics to molecularly defined agents. The synthesis of urea from inorganic substances by Friedrich Wöhler in 1828 dismantled vitalism and catalyzed organic chemistry's application to drug design [1]. By the 1930s, steroid chemistry advanced sufficiently to enable targeted modifications of endogenous hormones. Ethinylestradiol (EE2)—a 17α-ethynylated derivative of estradiol—emerged in 1938 as the first orally bioavailable synthetic estrogen. Its metabolic stability stemmed from resistance to hepatic 17β-hydroxysteroid dehydrogenase, contrasting with rapid first-pass metabolism of natural estradiol [2] [8]. This innovation laid the groundwork for subsequent structural optimizations.

Table 1: Key Synthetic Estrogen Derivatives and Their Structural Innovations

CompoundYear IntroducedStructural ModificationPrimary Pharmacological Advantage
Ethinylestradiol193817α-Ethynyl groupOral bioavailability, metabolic stability
Diethylstilbestrol1939Non-steroidal stilbene scaffoldHigh potency, low-cost synthesis
Mestranol19573-Methoxy ether of EE2Delayed hepatic metabolism
Moxestrol1970s11β-Methoxy-EE2 analogueEnhanced ER affinity, reduced SHBG binding

Post-World War II pharmacological innovations focused on enhancing receptor specificity and tissue selectivity. The establishment of the estrogen receptor (ER) by Elwood Jensen in 1958 provided a molecular target for rational drug design. This period saw intensive exploration of C11, C7, and C17α positions on the estrane nucleus to modulate ER binding kinetics and metabolic stability [5] [9]. These efforts culminated in the strategic placement of methoxy groups at the 11β position—a spatially constrained region influencing ER conformational dynamics [9].

Rational Design of 11β-Methoxy-Ethinylestradiol Analogues

Moxestrol (11β-methoxyethinylestradiol) emerged from systematic structure-activity relationship (SAR) studies probing the ER's ligand-binding domain (LBD). X-ray crystallography later revealed that the 11β-pocket accommodates substituents up to 5.5Å diameter without steric clash with helix-12—a critical structural determinant of agonist vs. antagonist activity [9]. The 11β-methoxy group in Moxestrol extends toward hydrophobic residues Leu384 and Met421, forming van der Waals interactions that enhance binding affinity by ≈2-fold versus ethinylestradiol [9].

Table 2: SAR Analysis of 11β-Substituted Ethinylestradiol Analogues

11β-SubstituentRelative Binding Affinity (RBA) vs. EstradiolAgonist/Antagonist ProfileKey Molecular Interactions
None (Ethinylestradiol)100%Full agonistH-bond with Glu353/Arg394
Methoxy (Moxestrol)83-120%Partial agonistHydrophobic packing with Leu384/Met421
Ethyl67%AgonistModerate hydrophobic contact
4-Azidophenyl13%AntagonistSteric clash with helix-12
4-(N,N-Dimethyl)aminophenyl36%Full antagonistDisplaces helix-12 via bulky group

Synthetic access to 11β-modified steroids required innovative chemistry due to the sterically hindered C11 position. The Hochberg-Caspi method enabled 11β-functionalization via:

  • Epoxidation of estra-5(10),9(11)-diene precursors to form 5α,10α-epoxides [9]
  • Regioselective nucleophilic opening with methylmagnesium bromide at C11
  • Acid-catalyzed deprotection to install the 11β-methoxy group [9]

Crucially, the 11β-methoxy group conferred metabolic advantages: resistance to 16α-hydroxylation (a major EE2 clearance pathway) and reduced affinity for sex hormone-binding globulin (SHBG). Unlike EE2 (98% SHBG-bound), Moxestrol exhibits <50% SHBG binding, increasing free fraction and tissue penetration [5].

Comparative Analysis of Structural Innovations in Estrane Steroid Synthesis

Moxestrol exemplifies strategic manipulation of the estrane nucleus (C18 steroid backbone) to optimize pharmacodynamics. Its 11β-methoxy modification contrasts with prior structural innovations:

  • A-Ring Modifications: 3-O-methylation (mestranol) enhances hepatic stability but requires demethylation for activity. Moxestrol retains the phenolic 3-OH, preserving direct ER H-bonding [2] [6].
  • D-Ring Modifications: 17α-Ethynyl prevents 17β-oxidation but introduces metabolic susceptibility at C2/C4. The 11β-methoxy group sterically shields these positions [5] [8].
  • Conformational Effects: Molecular mechanics calculations reveal Moxestrol's 11β-methoxy imposes a 7° tilt on the A-ring versus estradiol. This repositions the 3-OH toward His524, potentially altering coactivator recruitment [3] [6].

Table 3: Molecular Descriptors of Select Estrane-Based Estrogens

ParameterEstradiolEthinylestradiolMoxestrol
LogP3.823.742.91
Molecular Volume (ų)258.7275.3292.6
Planarity Index (A/B/C Rings)0.920.890.78
H-Bond Acceptor Count223
SHBG Binding (%)389842

The 11β-methoxy group significantly reduces lipophilicity versus EE2 (LogP 2.91 vs. 3.74), explaining Moxestrol's lower nonspecific tissue binding [5] [10]. Crystallographic studies confirm the 11β-methoxy occupies a region adjacent to the D-ring, partially compensating for the ethynyl group's electron-withdrawing effects on the 17β-OH's H-bonding capacity [6] [9]. This balanced electronic profile enables sub-nanomolar ER affinity despite substantial steric alteration.

Properties

CAS Number

34816-55-2

Product Name

Moxestrol

IUPAC Name

(8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18-,19+,20-,21-/m0/s1

InChI Key

MTMZZIPTQITGCY-OLGWUGKESA-N

SMILES

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Solubility

Soluble in DMSO

Synonyms

11 beta-methoxyethinylestradiol
11-beta-methoxy-17-alpha-ethinylestradiol
11-beta-methoxy-17alpha-ethynylestradiol
MOX estrogen
moxesterol
moxestrel
moxestrol
moxestrol, (11alpha,17alpha)-isomer
R 2858
RU 16117
RU-16117
RU-2858

Canonical SMILES

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.